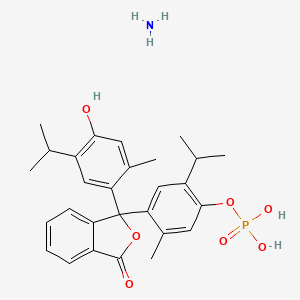![molecular formula C7H10O2 B13833218 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-7-oxabicyclo[410]heptan-3-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one can be synthesized through the oxidation of cyclohexene using dendritic complexes . The reaction typically involves the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of more oxidized bicyclic compounds.
Reduction: Formation of diols.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Medicine: Research into its potential as an anticapsin analog.
Industry: Used in the synthesis of various organic compounds and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. For example, when used as a substrate for enzyme studies, the compound binds to the active site of the enzyme, facilitating the reductive reaction of ketones . The oxirane ring’s reactivity plays a crucial role in these interactions, allowing for various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- cis-Piperitone epoxide
- trans-Piperitone oxide
- p-Menthan-3-one, 1,2-epoxy-
- Piperitone oxide
- Piperitone 1-oxide
- 1,2-Epoxy-p-menthane-3-one
- Piperiton epoxid
- 3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one
Uniqueness: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is unique due to its specific structure, which includes a methyl group at the 1-position and an oxirane ring fused to a cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-methyl-7-oxabicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C7H10O2/c1-7-4-5(8)2-3-6(7)9-7/h6H,2-4H2,1H3 |
InChI-Schlüssel |
LGNAVYDBKFCTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(=O)CCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)

![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)
![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)


